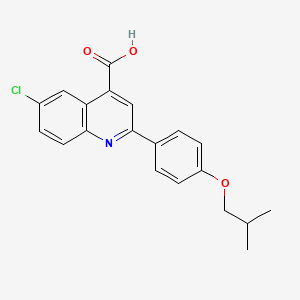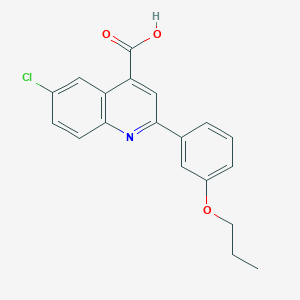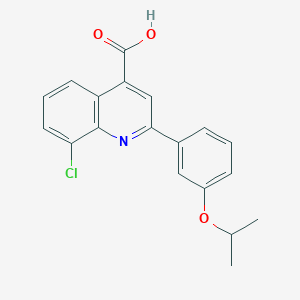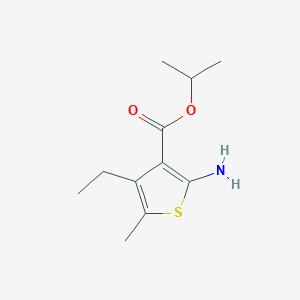
2-Anilino-6-clorobenzoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
“2-Anilino-6-clorobenzoxazol” y sus derivados han sido estudiados por sus propiedades antimicrobianas. Estos compuestos se pueden sintetizar y probar contra diversas cepas bacterianas para evaluar su eficacia como posibles agentes antibacterianos .
Propiedades antioxidantes
Este compuesto también se ha explorado por sus capacidades antioxidantes. La capacidad de eliminación de radicales de estos compuestos se puede evaluar mediante el ensayo de radicales libres DPPH, que es un método común para evaluar la actividad antioxidante .
Actividad larvicida
Las actividades larvicidas de los derivados de benzoxazol son otra área de interés. Estos compuestos se pueden evaluar por su potencial para controlar las poblaciones de mosquitos al atacar las larvas, lo que podría ser significativo para prevenir enfermedades como la malaria y el dengue .
Estrategias de síntesis
Los avances en los métodos de síntesis de compuestos de benzoxazol, incluido el “this compound”, son cruciales para su aplicación en la investigación científica. Se están desarrollando procesos catalíticos innovadores y condiciones de reacción para mejorar los rendimientos y la eficiencia .
Investigación en proteómica
Los derivados de benzoxazol se utilizan en la investigación en proteómica como herramientas bioquímicas. Pueden ayudar a comprender las funciones de las proteínas y las interacciones dentro de los sistemas biológicos .
Aplicaciones antifúngicas
Al igual que sus propiedades antibacterianas, estos compuestos también se investigan por sus efectos antifúngicos. Podrían utilizarse en el desarrollo de nuevos fármacos para el tratamiento de infecciones fúngicas .
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives have been known to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways , suggesting that they may interact with a variety of biochemical pathways in the body.
Result of Action
Some benzoxazole derivatives have shown cytotoxic effects on certain cancer cells , and antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
Análisis Bioquímico
Biochemical Properties
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
The effects of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline has been shown to modulate the activity of certain transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression, impacting various cellular functions such as growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in either the inhibition or activation of the target biomolecule . For instance, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt various signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potency, affecting the outcomes of long-term experiments.
Dosage Effects in Animal Models
The effects of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity or other adverse effects . For instance, high doses of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline have been associated with liver toxicity in certain animal models. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, the compound can be metabolized by cytochrome P450 enzymes, which are a family of enzymes involved in the metabolism of many xenobiotics. This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline can influence its overall efficacy and toxicity, as it determines the concentration of the compound at the site of action.
Subcellular Localization
The subcellular localization of 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(6-Chloro-1,3-benzoxazol-2-yl)aniline may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.
Propiedades
IUPAC Name |
3-(6-chloro-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOQZGWIBYYUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














